molecular formula C3H2F5NaO4S B8437012 Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

Cat. No. B8437012
M. Wt: 252.09 g/mol
InChI Key: MCTUECRIKRXPET-UHFFFAOYSA-M
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Patent
US07556909B2

Procedure details

In 43 g of water was dissolved 14.6 g of sodium 2-benzoyloxy-1,1,3,3,3-pentafluoro-propane-1-sulfonate synthesized in Synthesis Example 9. The solution was stirred under ice cooling. To the solution, 7.4 g of a 26% sodium hydroxide aqueous solution was added dropwise at a temperature below 10° C. The reaction solution was aged for 1 hour at the temperature and for a further 1 hour at room temperature. The solution was washed with toluene, from which an aqueous layer was separated. It was an aqueous solution of the target compound, sodium 2-hydroxy-1,1,3,3,3-pentafluoropropane-1-sulfonate. Without further isolation, the aqueous solution was directly analyzed by NMR spectroscopy and TOFMS for confirming the formation of the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2-benzoyloxy-1,1,3,3,3-pentafluoro-propane-1-sulfonate
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
43 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:9][CH:10]([C:18]([F:21])([F:20])[F:19])[C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13])(=O)C1C=CC=CC=1.[Na+:22].[OH-].[Na+]>O>[OH:9][CH:10]([C:18]([F:21])([F:19])[F:20])[C:11]([F:16])([F:17])[S:12]([O-:15])(=[O:14])=[O:13].[Na+:22] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
sodium 2-benzoyloxy-1,1,3,3,3-pentafluoro-propane-1-sulfonate
Quantity
14.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C(S(=O)(=O)[O-])(F)F)C(F)(F)F.[Na+]
Name
Quantity
43 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Synthesis Example 9
WASH
Type
WASH
Details
The solution was washed with toluene, from which an aqueous layer
CUSTOM
Type
CUSTOM
Details
was separated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(C(S(=O)(=O)[O-])(F)F)C(F)(F)F.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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